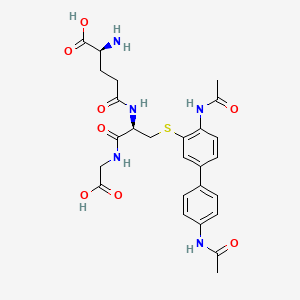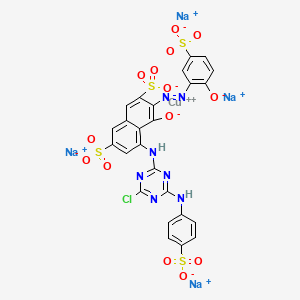
AZddF-ribofuranosyl-T
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AZddF-ribofuranosyl-T is a synthetic nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine This compound is characterized by its unique structure, which includes an azido group and a ribofuranosyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
. This reaction is highly efficient and selective, making it ideal for the synthesis of azido-modified nucleosides. The reaction conditions usually involve the use of a copper(I) catalyst, an alkyne, and an azide in an appropriate solvent.
Industrial Production Methods
Industrial production of AZddF-ribofuranosyl-T may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, often involving multiple purification steps such as crystallization or chromatography. The scalability of the CuAAC reaction makes it suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
AZddF-ribofuranosyl-T undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can react with alkynes in the presence of a copper catalyst to form triazoles.
Common Reagents and Conditions
Copper(I) Catalyst: Used in CuAAC reactions.
Hydrogen Gas and Palladium Catalyst: Used for the reduction of the azido group.
Various Solvents: Depending on the specific reaction, solvents like dimethyl sulfoxide (DMSO) or acetonitrile may be used.
Major Products
The major products formed from these reactions include triazole derivatives, amines, and other substituted nucleosides .
Aplicaciones Científicas De Investigación
AZddF-ribofuranosyl-T has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of nucleic acid interactions and as a probe in molecular biology experiments.
Medicine: Investigated for its potential as an antiviral agent, particularly against RNA viruses.
Industry: Utilized in the development of diagnostic tools and as a component in biochemical assays.
Mecanismo De Acción
The mechanism of action of AZddF-ribofuranosyl-T involves its incorporation into nucleic acids, where it can interfere with the normal function of viral RNA polymerases. This interference can lead to the termination of RNA synthesis, thereby inhibiting viral replication. The azido group plays a crucial role in this process by forming stable interactions with the polymerase active site .
Comparación Con Compuestos Similares
Similar Compounds
T-705 (Favipiravir): Another nucleoside analog with antiviral properties.
Ribavirin: A broad-spectrum antiviral nucleoside analog.
Remdesivir: An antiviral compound used in the treatment of COVID-19.
Uniqueness
AZddF-ribofuranosyl-T is unique due to its azido group, which provides distinct chemical reactivity and biological activity compared to other nucleoside analogs. This uniqueness makes it a valuable tool in both research and therapeutic applications .
Propiedades
| 132776-25-1 | |
Fórmula molecular |
C29H26FN5O4 |
Peso molecular |
527.5 g/mol |
Nombre IUPAC |
1-[(2R,3R,4R,5S)-4-azido-3-fluoro-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C29H26FN5O4/c1-19-17-35(28(37)32-26(19)36)27-24(30)25(33-34-31)23(39-27)18-38-29(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-17,23-25,27H,18H2,1H3,(H,32,36,37)/t23-,24-,25-,27-/m1/s1 |
Clave InChI |
ROMMFHSLNJIJCT-DLGLWYJGSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)N=[N+]=[N-])F |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)N=[N+]=[N-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2,6-di(propan-2-yl)phenyl] 2-(4-methylpiperazin-1-yl)acetate;dihydrochloride](/img/structure/B12799803.png)



![3-Pyridinecarbonitrile, 2-amino-5-[(2-cyano-4-nitrophenyl)azo]-6-[[3-(4-hydroxybutoxy)propyl]amino]-4-methyl-](/img/structure/B12799872.png)
![(1S,14S)-11,14-dihydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one](/img/structure/B12799879.png)
